molecular formula C11H9BrFNO2 B1413892 Ethyl 6-bromo-2-cyano-3-fluorophenylacetate CAS No. 1805188-68-4

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate

Cat. No. B1413892
CAS RN: 1805188-68-4
M. Wt: 286.1 g/mol
InChI Key: HPQFJRMKMPWYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate (EBCFPA) is a versatile and useful chemical compound with a wide range of applications in scientific research. It is a synthetic derivative of phenylacetate, a naturally occurring compound found in certain fruits and vegetables. EBCFPA is an important intermediate in organic synthesis and has been used in many areas of scientific research, such as drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate has a wide range of applications in scientific research. It has been used in drug discovery and medicinal chemistry to synthesize novel compounds. In biochemistry, it has been used in the synthesis of fluorescent probes for cellular imaging. It has also been used in the synthesis of small molecule inhibitors for protein targets and in the synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-cyano-3-fluorophenylacetate is not well understood. However, it is believed that it acts as a catalyst for certain reactions, such as the hydrolysis of esters and the reduction of nitro compounds. It is also believed to be involved in the formation of certain complex molecules, such as peptides, proteins, and nucleotides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some effect on the metabolism of certain compounds, such as proteins, peptides, and nucleotides. It is also believed to be involved in the regulation of certain enzymes and hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 6-bromo-2-cyano-3-fluorophenylacetate in laboratory experiments is its versatility. It can be used in a wide range of applications, including drug discovery, medicinal chemistry, and biochemistry. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a toxic compound and should be handled with caution. In addition, it is important to ensure that the reaction conditions are strictly controlled to avoid unwanted side reactions.

Future Directions

There are many potential future directions for the use of Ethyl 6-bromo-2-cyano-3-fluorophenylacetate in scientific research. It could be used to synthesize novel compounds for drug discovery and medicinal chemistry. It could also be used to synthesize fluorescent probes for cellular imaging. It could be used in the synthesis of small molecule inhibitors for protein targets and in the synthesis of peptide-based drugs. In addition, it could be used to study the mechanism of action of certain enzymes and hormones, and to develop novel therapeutic agents. Finally, it could be used to study the metabolism of certain compounds, such as proteins, peptides, and nucleotides.

properties

IUPAC Name

ethyl 2-(6-bromo-2-cyano-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)5-7-8(6-14)10(13)4-3-9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQFJRMKMPWYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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